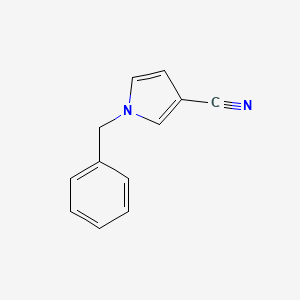
5-Methoxy-3,3-dimethylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of a methoxy group at the 5-position and two methyl groups at the 3-position of the indoline ring structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,3-dimethylindoline typically involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction proceeds as follows:
Condensation Reaction: 5-Methoxy-2,3,3-trimethylindoline is reacted with squaric acid in a suitable solvent, such as methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced indoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Indole derivatives with various functional groups.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Methoxy-3,3-dimethylindoline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The presence of the methoxy and methyl groups enhances its binding affinity and selectivity towards specific targets, leading to its biological effects .
Comparación Con Compuestos Similares
5-Methoxyindoline: Lacks the additional methyl groups at the 3-position.
3,3-Dimethylindoline: Lacks the methoxy group at the 5-position.
5-Methoxy-2,3,3-trimethylindoline: Contains an additional methyl group at the 2-position.
Uniqueness: 5-Methoxy-3,3-dimethylindoline is unique due to the presence of both the methoxy group at the 5-position and the two methyl groups at the 3-position. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
87234-77-3 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-12-10-5-4-8(13-3)6-9(10)11/h4-6,12H,7H2,1-3H3 |
Clave InChI |
JYWXNYIUDFMBCL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)




![Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11910505.png)

![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)

![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

